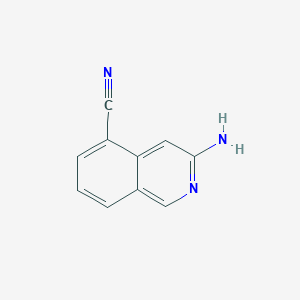

3-Aminoisoquinoline-5-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1337882-16-2 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-aminoisoquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-7-2-1-3-8-6-13-10(12)4-9(7)8/h1-4,6H,(H2,12,13) |

InChI Key |

VJVWVPFLMISDEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoisoquinoline 5 Carbonitrile and Its Core Structure

Classical and Established Synthetic Pathways

Traditional methods for isoquinoline (B145761) synthesis are characterized by cyclization reactions of appropriately substituted precursors. These pathways, while foundational, often require harsh conditions but remain valuable for their reliability and scalability.

Several named reactions form the classical basis for isoquinoline synthesis, typically involving the cyclization of a substituted β-phenylethylamine or a substituted benzaldehyde (B42025) derivative. wikipedia.orgquimicaorganica.org

Bischler-Napieralski Reaction: This method involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. wikipedia.orgpharmaguideline.com The resulting 1-substituted 3,4-dihydroisoquinoline (B110456) is then dehydrogenated, often with a palladium catalyst, to yield the aromatic isoquinoline. pharmaguideline.com This process is favored by electron-donating substituents on the aromatic ring. quimicaorganica.org

Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine condenses with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to produce a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com The reaction proceeds under mild conditions, especially when the phenyl ring bears electron-donating groups. pharmaguideline.com

Pomeranz-Fritsch Reaction: This approach utilizes the acid-catalyzed reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring directly. wikipedia.orgquimicaorganica.org A modification using a benzylamine (B48309) and a glyoxal (B1671930) acetal can achieve the same outcome. wikipedia.org

| Classical Reaction | Key Precursors | Intermediate/Product | Key Features |

|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamine, Acid Chloride/Anhydride | 3,4-Dihydroisoquinoline | Requires Lewis acid catalyst and subsequent oxidation step. pharmaguideline.com |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde | Tetrahydroisoquinoline | Acid-catalyzed, proceeds under mild conditions. wikipedia.orgpharmaguideline.com |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Isoquinoline | Directly forms the aromatic ring in a strong acid medium. wikipedia.orgquimicaorganica.org |

The synthesis of complex molecules like 3-aminoisooquinoline-5-carbonitrile often requires the strategic manipulation of functional groups on the starting materials before the main ring-forming reaction. solubilityofthings.com This can involve installing the necessary substituents that will ultimately become the amino and carbonitrile groups on the final product. For instance, the synthesis of the precursors for the Bischler-Napieralski or Pomeranz-Fritsch reactions may involve multiple steps to introduce the required cyano- and protected amino-groups onto the benzene (B151609) ring of a phenylethylamine or benzaldehyde derivative.

A related strategy involves functional group transformation after the core isoquinoline ring has been formed. A patented method for a similar compound, 3-aminoquinoline-5-carboxylic acid methyl ester, starts with 3-aminoquinoline. google.com This is first brominated to produce 3-amino-5-bromoquinoline, after which a palladium-catalyzed carbonyl insertion reaction is used to install the ester group at the 5-position. google.com This highlights a viable pathway where an existing aminoisoquinoline is further functionalized to achieve the target substitution pattern.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex heterocyclic structures. researchgate.netnih.govorganic-chemistry.org These reactions are prized for their atom economy and operational simplicity. mdpi.com A versatile method for constructing highly substituted isoquinolines involves the reaction of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This convergent approach can assemble the isoquinoline core from as many as four components in a single operation by trapping intermediates with various electrophiles, allowing for extraordinary structural diversity. harvard.edu Such a strategy could conceivably be adapted to incorporate an ammonia (B1221849) equivalent and a precursor bearing a cyano group to directly assemble the aminoisooquinoline scaffold.

Modern and Emerging Synthetic Strategies

Recent advances in synthetic organic chemistry have introduced powerful new tools for the construction of isoquinoline derivatives, often under milder conditions and with greater functional group tolerance than classical methods.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. organic-chemistry.orgresearchgate.net Rhodium and palladium catalysts, in particular, have enabled novel disconnections and synthetic routes.

Rhodium(III)-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation followed by annulation has emerged as a robust strategy for building isoquinoline and isoquinolone scaffolds. organic-chemistry.org This approach often involves the coupling of a substituted aromatic compound (like a benzamide, benzaldimine, or benzoylhydrazine) with a coupling partner such as an alkyne or cyclopropene. nih.govrsc.org The amide or a related group acts as an internal directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. organic-chemistry.org This methodology provides access to a diverse set of substituted isoquinolones and isoquinolines in good to excellent yields. organic-chemistry.orgrsc.org

| Aromatic Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-(Pivaloyloxy)benzamides | Ethylene/Propyne | Rh(III) | Dihydroisoquinolones/Methylisoquinolones | organic-chemistry.org |

| O-Pivaloyl benzhydroxamic acids | Cyclopropenes | Rh(III), CsOAc | 4-Substituted Isoquinolones | nih.gov |

| Benzoylhydrazines | Alkynes | Rh(III) | Isoquinolones | rsc.org |

| Benzimidates | Allyl Carbonates | Rh(III) | Isoquinolines | rsc.org |

| Hydroxyl-substituted benzaldimines | Alkynes | Rh(III), Cu(OAc)₂ | Mesoionic Isoquinolines |

In a push towards more sustainable and cost-effective chemistry, metal-free synthetic routes are gaining significant attention. researchgate.net These methods avoid the use of expensive and potentially toxic transition metals. One such approach involves the combination of commercially available 2-methyl-arylaldehydes with benzonitriles, promoted by a mixture of strong bases (LiN(SiMe₃)₂ and Cs₂CO₃), to provide 3-aryl isoquinolines. organic-chemistry.org Other strategies include peroxide-mediated radical addition/cyclization cascades and iodine-promoted cyclization of enamides, which offer good functional group tolerance and high atom economy. researchgate.netmdpi.com Furthermore, [4+2] cycloaddition reactions between in situ-generated azadienes and alkynes provide another metal-free pathway to the quinoline (B57606) and, by extension, isoquinoline core structure. mdpi.com

Microwave-Assisted Synthesis in Aminoisoquinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govyoutube.com This is attributed to the efficient and direct heating of the reaction mixture through dielectric polarization. nih.gov In the context of isoquinoline synthesis, microwave irradiation has been successfully employed to drive cyclization and condensation reactions. organic-chemistry.orgmdpi.com For instance, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation can yield various substituted isoquinolines. organic-chemistry.org

While a specific protocol for the microwave-assisted synthesis of 3-Aminoisoquinoline-5-carbonitrile is not extensively documented, the general principles of MAOS are highly applicable. A plausible approach would involve the microwave-assisted cyclization of a suitably functionalized precursor, such as an o-cyanomethylbenzonitrile derivative. The use of microwave energy could potentially enhance the efficiency of the Thorpe-Ziegler cyclization, a key step in forming the 3-aminoisoquinoline ring system. ucy.ac.cy The benefits of employing microwave technology in the synthesis of related heterocyclic systems, such as quinazolines and quinolines, have been well-established, suggesting its potential for the efficient synthesis of this compound. nih.govfrontiersin.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours youtube.com |

| Energy Efficiency | Lower | Higher youtube.com |

| Yields | Often moderate | Often higher youtube.com |

| Side Reactions | More prevalent | Reduced |

| Heating Mechanism | Conduction and convection | Direct dielectric heating nih.gov |

Green Chemistry Principles and Sustainable Synthesis Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. nih.gov Key principles include the use of safer solvents, energy efficiency, and the generation of less hazardous waste. nih.gov In the synthesis of quinoline and isoquinoline derivatives, green approaches often focus on one-pot reactions and the use of environmentally benign catalysts and solvents, such as water. rsc.org

For the synthesis of this compound, a sustainable approach would prioritize atom economy and the use of non-toxic reagents. An example of a green synthetic strategy for a related compound, 2-amino-4-arylquinoline-3-carbonitriles, involves a one-pot reaction using ammonium chloride as a catalyst in ethanol (B145695), which is a relatively green solvent. researchgate.net This approach avoids the use of costly and hazardous catalysts. researchgate.net The development of catalytic systems that operate under mild conditions and the use of renewable starting materials are also central to the sustainable design of synthetic pathways for complex molecules like this compound. nih.govrsc.org

Mechanistic Investigations of this compound Formation and Related Annulations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The formation of the isoquinoline ring system can proceed through various annulation strategies, often involving cyclization of a substituted benzene derivative. nih.gov

The synthesis of 3-aminoisoquinolines often involves the intramolecular cyclization of an ortho-substituted benzonitrile. A common strategy is the Thorpe-Ziegler reaction, where an o-cyanomethylbenzonitrile undergoes base-catalyzed cyclization to form an enamine intermediate, which then tautomerizes to the more stable 3-aminoisoquinoline. ucy.ac.cy

In the specific case of this compound, a plausible precursor would be 2-cyano-6-(cyanomethyl)benzonitrile. The proposed mechanism would involve the following steps:

Deprotonation: A base abstracts a proton from the cyanomethyl group, forming a carbanion.

Intramolecular Cyclization: The carbanion attacks the nitrile group at the ortho position, leading to the formation of a six-membered ring and a cyclic imine intermediate.

Tautomerization: The imine intermediate tautomerizes to the aromatic 3-aminoisoquinoline structure.

Another general mechanism for isoquinoline synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which forms an eneamido anion intermediate that can be trapped to yield highly substituted isoquinolines. nih.gov

The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. In some isoquinoline syntheses, the reaction can yield different products depending on the reaction conditions, highlighting the interplay between kinetic and thermodynamic control. youtube.com For example, in the sulfonation of isoquinoline, the kinetically controlled product is formed at lower temperatures, while the thermodynamically more stable product is favored at higher temperatures. youtube.com

Regioselectivity and Stereoselectivity in Isoquinoline Synthesis

The synthesis of substituted isoquinolines often raises questions of regioselectivity, particularly when the benzene ring precursor is unsymmetrically substituted. nih.gov The position of cyclization is influenced by the electronic and steric effects of the substituents. nih.gov

In the synthesis of this compound, the starting material would likely be designed to ensure the desired regiochemistry. For instance, starting with a 1,2,3-trisubstituted benzene derivative where the positions of the functional groups direct the cyclization to form the 5-cyano and 3-amino substituted isoquinoline.

Stereoselectivity becomes a critical consideration when a chiral center is introduced into the isoquinoline ring. rsc.org While this compound itself is achiral, its derivatives may contain stereocenters. Enantioselective synthesis of isoquinoline alkaloids often employs chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. clockss.org

Reactivity and Transformation Chemistry of 3 Aminoisoquinoline 5 Carbonitrile

Reactions at the Amino Group (C-3 Position)

The amino group at the C-3 position of the isoquinoline (B145761) ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including acylation, sulfonylation, amidation, alkylation, arylation, and cyclization reactions.

The primary amino group of 3-aminoisoquinoline-5-carbonitrile can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing a wide array of substituents, potentially modulating the compound's chemical and physical properties.

Amidation, the formation of an amide bond, can be achieved through various methods. Direct reaction with a carboxylic acid can be promoted by coupling agents. While specific examples for this compound are not prevalent in the literature, the general principles of these reactions are well-established for aromatic amines.

Table 1: Representative Acylation, Sulfonylation, and Amidation Reactions

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-(5-cyanoisoquinolin-3-yl)acetamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Sulfonylation | Benzenesulfonyl chloride | N-(5-cyanoisoquinolin-3-yl)benzenesulfonamide | Base (e.g., pyridine), aprotic solvent |

| Amidation | Benzoic acid | N-(5-cyanoisoquinolin-3-yl)benzamide | Coupling agent (e.g., DCC, EDC), base, aprotic solvent |

The nitrogen atom of the amino group can be alkylated using alkyl halides, although over-alkylation to secondary and tertiary amines can be a competing process. More controlled and widely used are N-arylation reactions, which form a carbon-nitrogen bond between the amino group and an aryl group.

Modern cross-coupling methods like the Buchwald-Hartwig amination and the Chan-Lam coupling are particularly effective for this transformation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The Buchwald-Hartwig reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgyoutube.comacsgcipr.org The Chan-Lam coupling, on the other hand, uses a copper catalyst and couples the amine with an aryl boronic acid. organic-chemistry.orgmdpi.comresearchgate.net These reactions are highly versatile and tolerate a wide range of functional groups.

Table 2: Typical Conditions for N-Arylation Reactions

| Reaction | Catalyst/Reagents | Ligand Example | Base Example | Solvent Example |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

| Chan-Lam | Cu(OAc)₂ | Pyridine | Et₃N, Pyridine | CH₂Cl₂, THF |

The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). ambeed.comresearchgate.net These imine intermediates can be further reduced or used in subsequent cyclization steps.

Furthermore, the strategic positioning of the amino group on the isoquinoline scaffold allows for intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, derivatives of 3-aminoisoquinoline can undergo cyclization to form pyrrolo[2,1-a]isoquinoline (B1256269) structures, which are of interest in medicinal chemistry. princeton.edu Such cyclizations can be triggered by introducing a suitable reactive group that can react with the amino function. nih.govnih.govlibretexts.org

Reactions at the Nitrile Group (C-5 Position)

The nitrile group at the C-5 position is another key functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. Heating the nitrile with a dilute acid, such as hydrochloric acid, will produce 3-aminoisoquinoline-5-carboxylic acid. Alternatively, heating with an aqueous base like sodium hydroxide (B78521) will initially form the sodium salt of the carboxylic acid, which can then be neutralized with acid to give the free carboxylic acid.

Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide, 3-aminoisoquinoline-5-carboxamide. This transformation can sometimes be achieved under controlled acidic or basic conditions or by using specific catalysts.

The nitrile group is readily reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as Raney nickel or palladium on carbon, is another widely used method for the reduction of nitriles to primary amines. This reaction converts this compound into 3-amino-5-(aminomethyl)isoquinoline.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile functionality in 3-aminoisocuinoline-5-carbonitrile presents a potential site for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. beilstein-journals.orgnih.govnih.gov In these reactions, the nitrile group can act as a dipolarophile, reacting with 1,3-dipoles like azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. For instance, the reaction with azides could yield tetrazole derivatives, while nitrile oxides would produce oxadiazoles. These cycloaddition reactions are powerful tools for creating more complex molecular architectures from simpler precursors. nih.gov

While the general principle of nitrile cycloadditions is well-established, specific studies on 3-aminoisocuinoline-5-carbonitrile are not extensively documented in the reviewed literature. However, based on the known reactivity of aromatic nitriles, it is plausible that the nitrile group in this compound would participate in such transformations under appropriate conditions. The reaction conditions, such as temperature, solvent, and the nature of the 1,3-dipole, would be crucial in determining the efficiency and outcome of the cycloaddition. youtube.comresearchgate.net

A potential cycloaddition reaction is the [3+2] cycloaddition of an azide (B81097) with the nitrile group of 3-aminoisocuinoline-5-carbonitrile to form a tetrazolyl-isoquinoline derivative. A general representation of this type of reaction is shown below:

Table 1: Potential Cycloaddition Reaction of this compound

| Reactant | 1,3-Dipole | Product |

| This compound | Sodium Azide (NaN₃) | 5-(1H-tetrazol-5-yl)isoquinolin-3-amine |

This reaction would typically be carried out in a suitable solvent, potentially with the use of a catalyst to facilitate the cycloaddition.

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. shahucollegelatur.org.in In the case of 3-aminoisocuinoline-5-carbonitrile, the amino group at C3 is an activating group that directs electrophiles to the ortho and para positions, while the nitrile group at C5 is a deactivating group.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the isoquinoline ring generally occurs at positions 5 and 8. shahucollegelatur.org.inyoutube.com However, with the 5-position already occupied by a nitrile group, electrophilic substitution would be directed to other available positions. The activating effect of the 3-amino group would likely direct incoming electrophiles to the 4-position. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield 4-substituted derivatives. The deactivating nature of the nitrile group at C5 would likely make the benzene (B151609) ring portion of the isoquinoline less reactive towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic substitution on the isoquinoline ring typically occurs at the 1-position. shahucollegelatur.org.in The presence of the electron-withdrawing nitrile group at C5 would further activate the ring system towards nucleophilic attack. While the 1-position is the most common site for SNAr, the electronic influence of the substituents could potentially allow for substitution at other positions under specific conditions. For a nucleophilic aromatic substitution to occur, a suitable leaving group, such as a halide, would need to be present on the ring. wikipedia.orgdalalinstitute.comyoutube.comnih.govresearchgate.net For example, if a halogen were present at the 1-position of 3-aminoisocuinoline-5-carbonitrile, it could be readily displaced by a variety of nucleophiles.

Cross-Coupling Reactions of Functionalized Isoquinoline Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and functionalized isoquinolines are excellent substrates for these transformations. nih.govnih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide range of substituents onto the isoquinoline core. wikipedia.orgorganic-chemistry.orgsnnu.edu.cnwikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netyoutube.comlibretexts.orgresearchgate.netlibretexts.org

To participate in these reactions, 3-aminoisocuinoline-5-carbonitrile would first need to be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate. For instance, a bromo-derivative of 3-aminoisocuinoline-5-carbonitrile could be synthesized and then used as a substrate in various cross-coupling reactions.

Buchwald-Hartwig Amination:

This reaction is used to form C-N bonds. A halogenated derivative of 3-aminoisocuinoline-5-carbonitrile could be coupled with a variety of amines to introduce new amino substituents. For example, a 1-bromo-3-aminoisocuinoline-5-carbonitrile could react with an aniline (B41778) or an alkylamine to yield the corresponding N-substituted derivative. A related synthesis of 3-aminoisoquinoline-5-sulfonamides has been achieved using a Buchwald-Hartwig reaction as a key step. colab.ws

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate. libretexts.orgresearchgate.net A halogenated 3-aminoisocuinoline-5-carbonitrile could be coupled with various aryl or vinyl boronic acids or esters to produce biaryl or vinyl-substituted isoquinolines.

Table 2: Exemplary Cross-Coupling Reactions of a Functionalized this compound Derivative

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

| 1-Bromo-3-aminoisocuinoline-5-carbonitrile | Phenylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Amino-1-phenylisoquinoline-5-carbonitrile |

| 4-Bromo-3-aminoisocuinoline-5-carbonitrile | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | N⁴-Phenyl-3,4-diaminoisoquinoline-5-carbonitrile |

| 1-Iodo-3-aminoisocuinoline-5-carbonitrile | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 3-Amino-1-(phenylethynyl)isoquinoline-5-carbonitrile |

Ring Modification and Rearrangement Reactions

The isoquinoline ring system can undergo various modification and rearrangement reactions, leading to the formation of different heterocyclic structures. These transformations often require specific reagents and conditions and can significantly alter the core structure of the molecule.

Ring Expansion:

Isoquinoline derivatives have been shown to undergo ring expansion reactions to form larger ring systems such as benzazepines and benzazocines. rsc.orgacs.org These reactions often proceed through the formation of an enamine intermediate followed by a rearrangement cascade. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to induce ring expansion in certain isoquinoline derivatives. rsc.org While specific examples with 3-aminoisocuinoline-5-carbonitrile are not available, it is conceivable that under appropriate conditions, the isoquinoline core could be induced to undergo similar transformations.

Rearrangement Reactions:

Classic rearrangement reactions such as the Beckmann and Schmidt rearrangements could potentially be applied to derivatives of 3-aminoisocuinoline-5-carbonitrile. pharmaguideline.com For example, a ketoxime derived from a functionalized isoquinoline could undergo a Beckmann rearrangement to yield a lactam. Similarly, a Schmidt reaction on an acyl azide derivative could lead to an amine via an isocyanate intermediate. These reactions, however, would require the introduction of suitable functional groups onto the isoquinoline core to serve as the reacting centers.

Derivatization Strategies and Analogue Generation for Research Applications

Design Principles for Diversely Functionalized 3-Aminoisoquinoline-5-carbonitrile Analogues

The design of new analogues based on the this compound framework is guided by several key principles aimed at achieving structural diversity and functional variation. The primary goal is to systematically probe the effects of substituents at different positions on the isoquinoline (B145761) ring to modulate the compound's properties.

Key design considerations include:

Vectorial Diversity: Introducing substituents at multiple positions (C-1, C-3 amino group, C-4, and the C-5 nitrile group) to explore different spatial regions around the core.

Functional Group Variation: Incorporating a wide range of functional groups to alter electronic properties, hydrogen bonding capacity, lipophilicity, and steric bulk. This includes, but is not limited to, alkyl, aryl, heteroaryl, acyl, and sulfonyl groups.

Scaffold Hopping and Ring Modifications: While maintaining the core isoquinoline structure, modifications can include isosteric replacements within the ring or the fusion of additional rings to create more complex polycyclic systems.

Conformational Constraint: Introducing cyclic structures or sterically demanding groups to lock the molecule into specific conformations, which can be crucial for binding to biological targets.

Synthetic Approaches to Substituted Isoquinoline Derivatives (C-1, C-3, C-4, C-5, N-2)

A variety of synthetic methods are employed to introduce substituents at specific positions of the this compound scaffold.

Substitution at C-1: The C-1 position can be functionalized through methods such as directed ortho-metalation (DoM) if a suitable directing group is present, or through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on a halogenated precursor. Nucleophilic aromatic substitution (SNAr) can also be a viable strategy if the ring is sufficiently activated.

Derivatization of the C-3 Amino Group: The exocyclic amino group at the C-3 position is a versatile handle for derivatization. Standard reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Direct alkylation, although care must be taken to control the degree of substitution (mono- vs. di-alkylation).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Substitution at C-4: Functionalization at the C-4 position can be achieved through electrophilic aromatic substitution on an activated ring system or via metalation-substitution sequences. Halogenation at C-4 provides a key intermediate for subsequent cross-coupling reactions.

Modification of the C-5 Carbonitrile: The carbonitrile group is a versatile functional group that can be transformed into other moieties:

Hydrolysis: Conversion to a carboxylic acid or a primary amide.

Reduction: Reduction to a primary amine (aminomethyl group).

Cyclization: Participation in cycloaddition reactions or serving as an anchor for building fused heterocyclic rings (e.g., tetrazoles upon reaction with azides).

N-2 Alkylation/Arylation: Quaternization of the isoquinoline nitrogen (N-2) can be achieved by reaction with alkyl or aryl halides. This introduces a positive charge and significantly alters the electronic and solubility properties of the molecule.

A representative synthetic approach for creating substituted quinoline (B57606) derivatives, which can be conceptually applied to isoquinolines, involves the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanoethylamino)benzonitrile analogs. This method highlights the utility of nitrile groups in the construction of nitrogen-containing heterocyclic systems.

Combinatorial Chemistry Methodologies for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. For the this compound scaffold, solid-phase synthesis is a particularly attractive approach.

A common strategy is the "split-and-pool" or "split/combine" method. In this approach, the scaffold is attached to a solid support (resin), typically through a functional group that is not involved in the diversification steps. The resin is then split into multiple portions, and each portion is subjected to a different chemical reaction, for instance, acylating the C-3 amino group with a different acid chloride. The resin portions are then recombined, mixed, and split again for the next diversification step at another position. This process allows for the exponential generation of a vast number of distinct compounds in a systematic manner.

The use of scaffold-ranking libraries, which contain numerous different core structures, can be an initial step to identify promising scaffolds like the this compound for further, more focused library development.

Synthesis of Immobilized this compound Derivatives for Research Platforms

Immobilizing the this compound scaffold onto a solid support is essential for various research applications, including solid-phase synthesis of libraries, affinity chromatography, and the development of chemical probes.

The synthesis of such immobilized derivatives requires a linker strategy. A linker is a chemical chain that connects the scaffold to the solid support (e.g., a resin bead). The point of attachment on the scaffold must be chosen carefully so that it does not interfere with the planned diversification reactions or the intended biological interactions of the final compounds.

For the this compound core, a common strategy would be to utilize a precursor molecule where a suitable functional group for attachment is already present. For example, if a carboxylic acid group were present on the scaffold, it could be used to form an amide or ester bond with a resin that has an amino or hydroxyl functionality. The choice of linker can also influence the properties of the final product, and cleavable linkers are often used to release the synthesized compounds from the solid support for screening and analysis.

Role As a Chemical Scaffold and Building Block in Advanced Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The isoquinoline (B145761) framework is a cornerstone in the synthesis of polycyclic and fused heterocyclic systems. thieme-connect.debldpharm.com While direct literature examples detailing the use of 3-Aminoisoquinoline-5-carbonitrile are specific, the established reactivity of the isoquinoline core and its amino and nitrile functionalities positions it as a potent starting material for constructing intricate molecular frameworks. Synthetic chemists utilize a variety of modern techniques to build upon such scaffolds.

Key synthetic strategies that can be applied to aminoisoquinoline precursors include:

Cascade Reactions: One-pot domino approaches, often catalyzed by transition metals like rhodium or palladium, enable the rapid assembly of multisubstituted isoquinolines and their fused analogs. colab.wsresearchgate.net These reactions can form multiple C-C and C-N bonds in a single operation. arsdcollege.ac.in

Cycloaddition and Annulation Reactions: The isoquinoline core can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form fused five-membered rings like pyrrolo[2,1-a]isoquinolines. thieme-connect.de Annulation reactions, which involve the formation of a new ring onto the existing scaffold, are also common for creating systems like imidazo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines. thieme-connect.de

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to produce complex products. MCRs are highly efficient for generating molecular diversity, and isoquinoline-based structures are often targeted. For instance, a three-component reaction can yield C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. rsc.org

The 3-amino group on the scaffold can act as a nucleophile or as a directing group in metal-catalyzed C-H activation, while the 5-carbonitrile group offers a versatile handle for further transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions to form other heterocyclic rings like tetrazoles. This dual functionality makes this compound a valuable synthon for accessing a library of complex heterocyclic compounds.

Table 1: Representative Complex Heterocyclic Systems Derived from Isoquinoline Scaffolds

| Resulting Heterocyclic System | Synthetic Approach | Potential Precursor Type |

| Pyrrolo[2,1-a]isoquinolines | [3+2] Cycloaddition | Amino- or Dihydro-isoquinolines |

| Imidazo[2,1-a]isoquinolines | Domino Reaction / Annulation | Bromo- or Amino-isoquinolines |

| Indolo[2,1-a]isoquinolines | Tandem Radical Cyclization | Aryl Indoles and Aldehyde Precursors |

| Benzimidazo[2,1-a]isoquinolines | Radical Cyclization / Annulation | 2-Aryl Benzimidazoles |

| γ-Carbolines | Three-Component Cascade | Aryl Ketones, Hydroxylamine, Alkynes |

| Thieno[2,3-c]pyridines | Three-Component Cascade | Aryl Ketones, Hydroxylamine, Alkynes |

Application in Medicinal Chemistry Research as a Scaffold Precursor

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. thieme-connect.debldpharm.comgoogle.comnih.gov This term signifies its ability to serve as a template for designing ligands that can bind to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities. thieme-connect.deresearchgate.net

Target-oriented synthesis aims to create molecules designed to interact with a specific biological target, such as an enzyme or a receptor, implicated in a disease. The isoquinoline framework is a preferred structural basis for this approach because its derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. thieme-connect.decolab.wsrsc.org

At least 38 drugs based on the isoquinoline scaffold are in clinical use or trials, targeting diseases ranging from cancer and infections to cardiovascular and nervous system disorders. google.com The structural rigidity and defined three-dimensional shape of the isoquinoline core allow for the precise placement of functional groups to optimize interactions with a protein's binding site. Compounds like this compound are valuable precursors in this context, providing a core structure that can be systematically modified to enhance potency and selectivity for a chosen biological target. ambeed.com The amino group at the 3-position and the carbonitrile at the 5-position serve as key points for synthetic elaboration to build novel, pharmacologically active molecules. ambeed.com

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying new drug leads. researchgate.netrsc.org This method uses small, low-molecular-weight compounds, or "fragments," as starting points. These fragments typically bind to a biological target with low affinity, but their binding is highly efficient relative to their size. researchgate.net Through techniques like X-ray crystallography or NMR spectroscopy, researchers can observe how these fragments bind and then synthetically "grow" or "merge" them into larger, more potent lead compounds. ambeed.comrsc.org

The isoquinoline structure is an ideal candidate for FBDD. In one study, an isoquinolone fragment was identified as a novel, ligand-efficient inhibitor of the enzyme PDK1, a key target in cancer therapy. researchgate.net This initial fragment was then optimized through synthetic chemistry to produce a lead compound with significantly improved potency. researchgate.net In another example, fragment-based screening led to the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, another important kinase target. ambeed.comresearchgate.net A molecule such as this compound, with its defined structure and available vectors for chemical modification, represents an excellent starting point or building block for creating fragment libraries tailored for screening against specific disease targets. nih.gov

Table 2: Examples of Isoquinoline Fragments in Drug Discovery

| Fragment/Scaffold Type | Target Enzyme | Therapeutic Area | Research Approach |

| Isoquinolone | PDK1 | Cancer | Fragment Growing |

| Isoquinolin-1-amine | ROCK-I | Multiple | Fragment Growth |

| Isoquinoline Derivatives | Various Kinases | Inflammation | Fragment Merging |

Application in Agrochemical Research as a Structural Component

The structural motifs found in medicinal chemistry are often transferable to agrochemical research. The quinoline (B57606) and isoquinoline scaffolds are no exception and have been incorporated into molecules developed as pesticides, including fungicides, herbicides, and insecticides. rsc.org Isoquinoline alkaloids derived from plants are known to possess biological activities that can be harnessed for agricultural applications, such as growth promotion and antimicrobial effects.

The development of new agrochemicals relies on the synthesis and screening of novel compounds. Building blocks like this compound are valuable for creating libraries of diverse molecules for this purpose. The isoquinoline core provides a stable chemical backbone, while the amino and nitrile groups can be modified to fine-tune the compound's biological activity and physical properties, such as solubility and environmental persistence. Although specific, commercialized agrochemicals based on this compound are not prominently documented, the proven bioactivity of the isoquinoline class makes it a molecule of significant interest for discovery programs in this field.

Integration into Materials Science Research for Functional Organic Frameworks

Beyond biological applications, the unique electronic and photophysical properties of aromatic heterocyclic compounds have led to their integration into materials science, particularly for the development of functional organic materials.

Isoquinoline and its derivatives are being investigated for their potential use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). For a material to be effective in an OLED, it must possess good thermal stability, the ability to form stable thin films, and specific electronic properties for transporting charge (electrons or holes) and emitting light efficiently.

The isoquinoline ring system provides a rigid, planar, and aromatic structure conducive to these applications. Furthermore, the functional groups on this compound make it a particularly interesting precursor. The amino group at the 3-position is electron-donating, while the carbonitrile group at the 5-position is strongly electron-withdrawing. This arrangement creates an intramolecular "push-pull" system, which can lead to desirable properties such as:

Tunable Emission Colors: The electronic push-pull nature of the molecule can lower the energy gap, shifting fluorescence to longer wavelengths, which is useful for creating emitters across the visible spectrum.

Improved Charge Injection/Transport: The polarized nature of the molecule can facilitate the injection and transport of charge carriers within an organic electronic device.

Polymer Synthesis: The amino and nitrile groups can serve as reactive sites for polymerization, allowing the isoquinoline unit to be incorporated into the backbone or as a pendant group on functional polymers for electronic or sensory applications. nih.govrsc.org

Therefore, this compound represents a strategic building block for synthesizing novel dyes, emitters, and polymers for the next generation of organic electronic materials.

Components in Fluorescent Probe Development Methodologies

While specific, detailed research on 3-aminoisosquinoline-5-carbonitrile as a primary component in fluorescent probes is not extensively documented in publicly available literature, its structural motifs suggest significant potential in this field. The compound is commercially described as possessing properties of Aggregation-Induced Emission (AIE). bldpharm.com The AIE phenomenon is a cornerstone of modern fluorescent probe design, where a molecule, or "fluorogen," is non-emissive when dissolved but becomes highly fluorescent upon aggregation. researchgate.netfrontiersin.orgrsc.org This "light-up" capability is highly desirable for bioimaging and sensing applications, as it minimizes background fluorescence and enhances signal-to-noise ratios.

The development of fluorescent probes from a scaffold like 3-aminoisosquinoline-5-carbonitrile would likely involve leveraging its reactive amino group. This group can be functionalized to introduce specific recognition moieties for detecting various analytes such as ions, biomolecules, or changes in the microenvironment (e.g., pH, viscosity). The inherent fluorescence of the isoquinoline core, potentially enhanced by the AIE effect, would serve as the reporting signal.

Table 1: Potential Methodologies for Fluorescent Probe Development using this compound

| Methodology | Description | Potential Application |

| Analyte-Triggered "Click" Chemistry | The amino group can be modified with an azide (B81097) or alkyne, making it a "pre-fluorescent" probe. In the presence of a target analyte also bearing the complementary "click" handle, a highly efficient cycloaddition reaction would occur, forming a triazole ring and activating a strong fluorescent signal. | Imaging of specific biomolecules in cells. |

| Ion-Selective Chelation | The scaffold can be derivatized with chelating agents that selectively bind to specific metal ions. This binding event would alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a spectral shift. | Detection of heavy metal ions in environmental samples. |

| pH-Sensing | The amino group's protonation state is pH-dependent. This change in protonation can significantly impact the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a pH-sensitive fluorescent response. | Mapping pH gradients within cellular compartments. |

| Bioconjugation | The amino group allows for covalent attachment to biomolecules like proteins or peptides through standard coupling chemistries. This would enable the specific labeling and tracking of these biomolecules in biological systems. | Protein localization and tracking studies. |

It is important to note that while the chemical structure of 3-aminoisosquinoline-5-carbonitrile is well-suited for these applications, detailed experimental validation and characterization of such probes are yet to be reported in peer-reviewed literature.

Building Blocks for Polymeric Materials Research

The application of 3-aminoisosquinoline-5-carbonitrile as a building block in polymeric materials is suggested by its commercial designation as a monomer for polymer science. bldpharm.com The development of "smart" polymers with intrinsic fluorescence is a rapidly growing area of materials science. nih.gov Polymers that exhibit Aggregation-Induced Emission (AIE) are particularly noteworthy, as they combine the processability and structural versatility of polymers with the advanced optical properties of AIE fluorogens. researchgate.netfrontiersin.orgrsc.org

AIE-active polymers are typically synthesized by incorporating AIE-active monomers into the polymer backbone or as pendant side chains. frontiersin.orgnih.gov Given that 3-aminoisosquinoline-5-carbonitrile is described as an AIE-active monomer, it could be polymerized through its amino group via various polymerization techniques, such as polycondensation or as a co-monomer in radical polymerization, to create novel functional polymers.

These AIE-active polymers could find use in a range of applications, from fluorescent sensors and bio-imaging agents to active layers in organic light-emitting diodes (OLEDs). The polymer matrix can enhance the AIE effect by restricting the intramolecular rotations of the fluorogenic units, leading to brighter emissions in the solid state. frontiersin.org

Table 2: Potential Research Directions for Polymeric Materials based on this compound

| Research Area | Polymer Type | Potential Properties and Applications |

| Sensory Polymers | Side-Chain Functionalized Polymers: The isoquinoline monomer is attached as a pendant group to a polymer backbone. | The polymer could be designed to swell or shrink in response to external stimuli (e.g., temperature, pH), altering the aggregation of the AIE units and thus modulating the fluorescence. This could be used for remote temperature sensing or creating responsive coatings. |

| Intrinsically Fluorescent Biocompatible Polymers | Copolymers: this compound is copolymerized with biocompatible monomers like polyethylene (B3416737) glycol (PEG) or N-isopropylacrylamide (NIPAM). | These polymers could self-assemble into fluorescent nanoparticles (micelles or polymersomes) in aqueous environments, which could be used for long-term cell tracking, bioimaging, or as drug delivery vehicles with built-in imaging capabilities. nih.gov |

| Conjugated Polymers for Optoelectronics | Main-Chain Polymers: The isoquinoline unit is incorporated directly into the conjugated backbone of the polymer through methods like Suzuki or Sonogashira cross-coupling reactions. | The resulting polymers would have unique electronic and photophysical properties, potentially suitable for use as emissive layers in OLEDs or as active materials in organic solar cells. |

While the potential is significant, the synthesis and characterization of polymers specifically derived from 3-aminoisosquinoline-5-carbonitrile have not been detailed in the surveyed scientific literature. Future research would be needed to explore these possibilities and validate the performance of such materials.

Computational and Theoretical Investigations of 3 Aminoisoquinoline 5 Carbonitrile

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding the chemical reactivity, stability, and spectroscopic characteristics of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For 3-Aminoisoquinoline-5-carbonitrile, a DFT study would calculate the energies of these frontier orbitals and map their spatial distribution. This would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential interactions with other chemical species.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: The table above is for illustrative purposes only. No published data is available for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain chemical reactivity. By understanding the energy and symmetry of the frontier orbitals of this compound, researchers could predict its behavior in various chemical reactions, such as cycloadditions or electrophilic/nucleophilic substitutions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis could elucidate the nature of the bonds, identify significant intramolecular charge transfer interactions, and quantify the delocalization of electron density. This would be particularly useful for understanding the influence of the amino and cyano substituents on the electronic structure of the isoquinoline (B145761) core.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies and intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions. Similarly, the prediction of electronic transitions can aid in the interpretation of UV-Vis spectra, providing information about the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| Infrared (IR) | NH₂ stretch | - cm⁻¹ |

| Infrared (IR) | C≡N stretch | - cm⁻¹ |

| UV-Vis | λmax | - nm |

Note: The table above is for illustrative purposes only. No published data is available for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the bond connecting the amino group to the isoquinoline ring. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.

Intermolecular Interaction Studies (e.g., with Solvents, Other Molecules)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these interactions. mdpi.comnih.gov To accurately capture the behavior in a condensed phase, theoretical models often go beyond a single molecule ("monomer") to include clusters of molecules (dimers, trimers), which account for intermolecular forces. mdpi.comnih.gov

Key expected interactions for this compound include:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, capable of forming strong N-H···N or N-H···O bonds with solvent molecules (like water or DMSO) or other acceptor molecules. mdpi.com The nitrogen atom of the nitrile group and the nitrogen in the isoquinoline ring can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar nitrile and amino groups create a significant molecular dipole moment, leading to dipole-dipole interactions with polar solvents and other polar molecules.

π-π Stacking: The planar aromatic isoquinoline ring system can engage in π-π stacking interactions with other aromatic molecules.

To simulate the effect of solvents, computational models like the Polarizable Continuum Model (PCM) are often employed. researchgate.net These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state and predicting how vibrational frequencies might shift compared to the gas phase. researchgate.net DFT calculations on related amino- and quinoline-containing molecules show that considering intermolecular interactions through cluster models significantly improves the correlation between simulated and experimental spectroscopic data. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful "in silico" laboratory to explore the detailed mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can be used to map out the potential pathways for its synthesis or subsequent functionalization. nih.gov This elucidation is crucial for optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve yields and minimize byproducts.

The general approach involves:

Reactant and Product Optimization: Calculating the minimum energy geometries of the starting materials and final products.

Intermediate Identification: Locating any stable molecules that exist along the reaction pathway between reactants and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate that connects reactants, intermediates, and products.

By calculating the energies of each of these species, a complete energy profile for the reaction can be constructed, revealing the energetic barriers (activation energies) that must be overcome for the reaction to proceed. While specific computational studies detailing reaction mechanisms for this compound were not found, the methodologies are well-established for a wide range of organic and heterocyclic compounds. nih.gov

Transition State Analysis and Reaction Pathway Energy Profiles

A critical component of elucidating a reaction mechanism is the analysis of the transition state (TS). The TS is an unstable, transient molecular configuration that represents the peak of the energy barrier for a specific reaction step. Computational chemistry allows for the precise location and characterization of these states.

Transition State Analysis: Once a potential TS structure is located using computational algorithms, it is confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking or forming of a bond).

Reaction Pathway Energy Profiles: By plotting the relative energies of the reactants, transition states, intermediates, and products, a reaction pathway energy profile is generated. This profile provides quantitative data on:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Quantitative Structure-Activity Relationship (QSAR) Methodology Development (Focus on Descriptors and Models)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For scaffolds like isoquinoline, QSAR is a vital tool in drug discovery for predicting the activity of new derivatives and optimizing lead compounds. japsonline.comjapsonline.com The development of a robust QSAR model involves selecting appropriate molecular descriptors and a suitable statistical method. nih.gov

Molecular Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For isoquinoline derivatives, a variety of descriptors are employed:

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, ring counts, and topological indices. japsonline.com

3D Descriptors: These require a 3D conformation of the molecule and can describe its shape and electronic properties. A notable example used in isoquinoline studies is the Molecular Representation of Structure-Property Relationships (MoRSE) descriptor, which provides a 3D numerical representation of the molecule's topology and atomic characteristics. japsonline.comjapsonline.com

QSAR Models: The goal of a QSAR model is to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable, e.g., pIC₅₀).

CoMFA and CoMSIA: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods. They generate 3D grid fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov These methods are highly effective for understanding the 3D structural requirements for activity. mdpi.com

Machine Learning Models: Increasingly, machine learning algorithms like k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB) are used to develop non-linear QSAR models, which can sometimes outperform traditional linear methods. nih.gov

The predictive power and robustness of a developed QSAR model are assessed using rigorous internal and external validation techniques.

| QSAR Study Focus | Model Type | Key Descriptors/Fields | Reported Statistical Values | Source |

| Pyrimido-isoquinolin-quinones | CoMFA / CoMSIA | Steric, Electrostatic, H-bond Acceptor | r² = 0.938 (CoMFA), r² = 0.895 (CoMSIA), q² = 0.660 (CoMFA) | nih.gov |

| Dihydroisoquinoline Derivatives | 3D-QSAR | (Not specified) | Provides information on structural characteristics for inhibitory potency. | researchgate.net |

| Isoquinoline Sulfonyl Benzoic Acids | 3D-MoRSE / 2D-Ring Count | Polarizability, Electronegativity | R² = 0.6905, Q²_LOO = 0.6285, R²_ext = 0.9130 | japsonline.com |

Virtual Screening Methodologies Utilizing Isoquinoline Scaffolds in Chemical Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The isoquinoline core, present in this compound, serves as a valuable scaffold in these screening efforts due to its presence in numerous biologically active molecules. japsonline.com Methodologies can be broadly categorized as either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target (e.g., an enzyme or receptor), which is often determined by X-ray crystallography or NMR.

Molecular Docking: This is the most common SBVS method. It computationally predicts the preferred orientation and binding affinity of a compound when bound to the target. Libraries containing millions of compounds can be "docked" into the target's active site, and the results are scored and ranked to prioritize candidates for experimental testing. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These rely on the knowledge of other molecules (ligands) that are known to be active.

Similarity Searching: This method is based on the principle that structurally similar molecules are likely to have similar biological activities. The search uses a known active molecule (like one containing an isoquinoline scaffold) as a query and searches a database for compounds with similar 2D or 3D features (fingerprints). nih.gov

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. A model can be built from a set of known active ligands and then used as a 3D query to filter large databases for compounds that match the pharmacophore. researchgate.net

Scaffold-Focused Screening: This is a specialized form of LBVS that focuses the similarity search on the core scaffold of the query compound rather than the entire molecule. nih.gov This technique is particularly effective for "scaffold hopping"—finding new, structurally distinct core structures that still satisfy the key binding interactions of the original active molecule. nih.gov

These virtual screening approaches dramatically reduce the time and cost associated with the early stages of drug discovery by computationally enriching the "hit rate" of subsequent experimental screens. researchgate.netnih.gov

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating the structure of organic molecules such as 3-Aminoisoquinoline-5-carbonitrile in solution.

While one-dimensional NMR (¹H and ¹³C) offers initial insights into the chemical environments of hydrogen and carbon atoms, multi-dimensional (2D) NMR techniques are frequently indispensable for the complete and unequivocal structural assignment of complex derivatives of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly vital. For example, in the characterization of N-substituted derivatives, HMBC is crucial for establishing long-range correlations between protons and carbons, which aids in assembling the molecular skeleton and confirming the position of substituents on the isoquinoline (B145761) core.

Solid-State NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of materials in their solid form. Although less commonly applied to this class of compounds compared to solution-state NMR, ssNMR can be invaluable for studying polymorphism and for analyzing insoluble materials or those for which single crystals cannot be grown.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Structure Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight of this compound and its reaction products. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) delivers highly accurate measurements of the mass-to-charge ratio (m/z) of ions, enabling the determination of a molecule's elemental composition. For this compound (C₁₀H₇N₃), the precise theoretical mass can be calculated and compared with the experimental value to confirm its identity with a high degree of confidence. This method is routinely employed to verify the successful synthesis of the target compound and its analogs.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion, such as the molecular ion of this compound, which is then fragmented. The resulting product ions are subsequently analyzed. The fragmentation pattern yields valuable data regarding the molecule's structure. For instance, the loss of specific neutral fragments can signal the presence of particular functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in Research

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The functional groups present in this compound give rise to a characteristic vibrational spectrum, providing a molecular fingerprint.

In the solid state, typically analyzed as a KBr pellet, the IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups. The amino (-NH₂) group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The nitrile (-C≡N) group has a very characteristic and sharp absorption band, which is anticipated to appear in the 2200-2260 cm⁻¹ region. The aromatic C-H stretching vibrations of the isoquinoline ring system would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with a change in the dipole moment, strong Raman bands arise from a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic rings and the nitrile stretch are expected to be particularly Raman active. The analysis of both IR and Raman spectra allows for a more complete picture of the molecule's vibrational framework.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |

| Amino (-NH₂) | 3300-3500 | 3300-3500 | N-H Stretching |

| Nitrile (-C≡N) | 2200-2260 | 2200-2260 | C≡N Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | C-H Stretching |

| Aromatic C=C/C=N | 1400-1650 | 1400-1650 | Ring Stretching |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The extended π-system of the isoquinoline ring, coupled with the electron-donating amino group and the electron-withdrawing nitrile group, is expected to result in significant absorption in the UV-Vis region.

The absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is predicted to show multiple absorption bands. These bands correspond to π → π* transitions within the aromatic system. The presence of the amino and nitrile substituents is likely to cause a bathochromic (red) shift compared to the parent isoquinoline molecule, indicating a more extended conjugation and a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar aminoquinoline derivatives have shown absorption maxima in the UV-A and even the visible range. researchgate.net The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity, which can provide further information about the nature of the electronic transitions.

| Electronic Transition | Expected Wavelength Range (nm) | Molecular Origin |

| π → π | 250-450 | Extended conjugated system of the substituted isoquinoline ring |

| n → π | Lower intensity, may be obscured | Lone pair electrons on nitrogen atoms |

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds in a research setting.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. For a polar compound like this compound, a reversed-phase HPLC method would likely be employed. nih.gov This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to ensure the analyte is in a single ionic form. google.com By monitoring the elution of the compound with a UV detector set at one of its absorption maxima, a sharp, symmetrical peak corresponding to this compound would be expected. The retention time of this peak is a characteristic of the compound under specific chromatographic conditions. The presence of other peaks would indicate impurities, and the area under the peak can be used for quantitative analysis to determine the purity of the sample. Method validation would involve assessing parameters like linearity, precision, and accuracy. iitg.ac.in

Thin-Layer Chromatography (TLC) is a simpler, faster, and more qualitative chromatographic technique, often used to monitor the progress of a reaction or for a quick purity check. ifsc.edu.brcrsubscription.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. For this compound, a mobile phase consisting of a mixture of a moderately polar and a non-polar solvent would be appropriate. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. crsubscription.com The position of the spots can be visualized under UV light, and the retardation factor (Rf) can be calculated. iitg.ac.in A single spot with a consistent Rf value suggests a pure compound. The use of specific staining reagents, such as ninhydrin, can also be employed to visualize amino-containing compounds on the TLC plate. iitg.ac.in

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Primary Use in Research |

| HPLC | Reversed-Phase (e.g., C18) nih.gov | Water/Acetonitrile or Methanol Gradient google.com | UV-Vis Detector | Quantitative purity assessment, isolation |

| TLC | Silica Gel ifsc.edu.br | Mixture of polar and non-polar organic solvents | UV light, Staining reagents (e.g., Ninhydrin) iitg.ac.in | Reaction monitoring, qualitative purity check |

Future Perspectives and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Methodologies

The pursuit of efficient and sustainable chemical syntheses is a cornerstone of modern chemistry. While traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational, they often suffer from limitations like low yields and harsh reaction conditions. Future research will undoubtedly focus on developing novel synthetic routes to 3-Aminoisoquinoline-5-carbonitrile that are both more efficient and environmentally benign.

Key trends in this area include the advancement of atom-economical reactions, which maximize the incorporation of starting materials into the final product, thereby minimizing waste. rsc.org Methodologies such as C-H activation are emerging as powerful tools for constructing isoquinoline scaffolds in a more direct and concise manner, avoiding the need for pre-functionalized starting materials. Furthermore, the development of catalyst-free reactions and the use of biodegradable solvents represent significant strides toward greener synthetic protocols. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-activated substrates. | More direct and efficient synthesis from simpler precursors. |

| Catalyst-Free Reactions | Reactions that proceed without the need for a metal or organic catalyst. organic-chemistry.org | Reduced cost, toxicity, and waste generation. organic-chemistry.org |

| Use of Green Solvents | Employment of environmentally friendly solvents, such as water or biodegradable options like PEG-400. | Reduced environmental impact and improved safety profile of the synthesis. |

| One-Pot Syntheses | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced solvent use, and simplified purification. |

The application of these modern synthetic strategies to the specific target of this compound is a promising avenue for future research, aiming to provide more sustainable and cost-effective access to this important molecule.

Exploration of Untapped Reactivity Profiles of the Aminoisoquinoline Core

The chemical reactivity of the this compound scaffold is rich and offers significant opportunities for the synthesis of diverse derivatives. The isoquinoline nucleus itself is an electron-rich aromatic system, and the presence of the amino and carbonitrile substituents further modulates its reactivity. The amino group at the 3-position and the carbonitrile group at the 5-position are key functional handles that can be exploited for a variety of chemical transformations.

Future research will likely delve into a more comprehensive exploration of the reactivity of this core structure. This includes investigating electrophilic and nucleophilic aromatic substitution reactions, cross-coupling reactions to introduce new substituents, and transformations of the amino and carbonitrile groups themselves. A deeper understanding of these reactivity profiles will enable the rational design and synthesis of novel derivatives with tailored properties.

| Reaction Type | Potential for this compound |

| Electrophilic Aromatic Substitution | Investigation of the directing effects of the amino and nitrile groups on the isoquinoline ring. |

| Nucleophilic Aromatic Substitution | Exploration of reactions at positions activated by the electron-withdrawing nitrile group. |

| Cross-Coupling Reactions | Functionalization of the isoquinoline core by forming new carbon-carbon and carbon-heteroatom bonds. |

| Modification of the Amino Group | Acylation, alkylation, and diazotization reactions to introduce diverse functionalities. |

| Transformation of the Carbonitrile Group | Hydrolysis to the carboxylic acid, reduction to the amine, or cycloaddition reactions. |

Expansion of Applications in Emerging Research Fields

The unique structural features of this compound make it an attractive candidate for applications in a variety of emerging scientific disciplines. The isoquinoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. nih.gov

One promising area of future research is the development of chemical biology probes based on the this compound framework. The inherent fluorescence of many isoquinoline derivatives suggests their potential use as fluorosensors in material chemistry and as imaging agents in biological systems. nih.gov Furthermore, the ability to readily functionalize the core structure allows for the attachment of reporter groups, affinity tags, or reactive moieties for target identification and validation.

In the field of catalysis , isoquinoline-based compounds have been explored as chiral ligands in asymmetric synthesis. nih.gov The nitrogen atom of the isoquinoline ring and the exocyclic amino group of this compound could serve as coordination sites for metal catalysts, potentially enabling novel catalytic transformations.

| Emerging Application | Rationale for using this compound |

| Chemical Biology Probes | Potential for fluorescence and ease of functionalization for targeting specific biological molecules or processes. nih.gov |

| Catalysis | The nitrogen-containing heterocyclic core can act as a ligand for transition metal catalysts. |

| Materials Science | The aromatic system and potential for derivatization could lead to novel organic materials with interesting electronic or photophysical properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Optimization

| AI/ML Application | Impact on this compound Research |

| Retrosynthetic Analysis | Proposing novel and more efficient synthetic routes. preprints.orgpharmafeatures.com |

| Reaction Outcome Prediction | Optimizing reaction conditions for higher yields and purity. preprints.org |